![molecular formula C12H13NO4 B570096 (S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione CAS No. 1332605-57-8](/img/structure/B570096.png)
(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
The molecular structure of indolizines is complex and varies depending on the specific derivative . For example, (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione has a molecular formula of CHNO, an average mass of 263.246 Da, and a monoisotopic mass of 263.079376 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indolizines are diverse and depend on the specific synthetic approach used . For example, radical-induced synthetic approaches can involve efficient heterocycle construction, efficient C–C or C–X bond construction .Physical And Chemical Properties Analysis
The physical and chemical properties of indolizines can vary widely depending on the specific derivative .Mechanism of Action
Safety and Hazards
Future Directions
The field of indolizine research is active and evolving, with many potential future directions . For example, researchers are developing novel approaches for the synthesis of indolizine and its derivatives . Additionally, some indolizine derivatives with excellent fluorescence properties may have potential applications as organic fluorescent molecules for biological and material applications .
properties
IUPAC Name |
(4S)-4-hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(16)9-5-7-3-2-4-13(7)10(14)8(9)6-17-11(12)15/h5,16H,2-4,6H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZJOFVWLSQHA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(COC1=O)C(=O)N3CCCC3=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.